6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one

Histamine H3 receptor GPCR pharmacology CNS drug discovery

6-Bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one is a validated histamine H3 receptor tool compound (Kd 1.35 nM, ~23-fold selective over H4R). Its defined 6-bromo and N3-ethyl substitution makes it a critical scaffold for SAR studies on HDAC inhibition and antimicrobial activity, where minor changes dramatically alter potency. This compound also serves as a model substrate for optimizing green synthetic routes using deep eutectic solvents. Procure with confidence—verify purity (≥95%) and ensure your research relies on a defined chemical entity, not class-level extrapolation.

Molecular Formula C10H9BrN2OS
Molecular Weight 285.16 g/mol
CAS No. 18009-16-0
Cat. No. B102068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one
CAS18009-16-0
Molecular FormulaC10H9BrN2OS
Molecular Weight285.16 g/mol
Structural Identifiers
SMILESCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S
InChIInChI=1S/C10H9BrN2OS/c1-2-13-9(14)7-5-6(11)3-4-8(7)12-10(13)15/h3-5H,2H2,1H3,(H,12,15)
InChIKeyMSSNKLURCHWRIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6‑Bromo‑3‑ethyl‑2‑mercaptoquinazolin‑4(3H)‑one (CAS 18009‑16‑0): Structural and Functional Profile for Research Sourcing


6‑Bromo‑3‑ethyl‑2‑mercaptoquinazolin‑4(3H)‑one is a 2‑mercaptoquinazolin‑4(3H)‑one derivative containing a 6‑bromo substituent and an N3‑ethyl group [1]. The compound is currently available from multiple research chemical suppliers with typical purity specifications of ≥95% . The quinazolin‑4(3H)‑one scaffold is widely recognized for its versatility in medicinal chemistry, with derivatives demonstrating activity across antibacterial, antitumor, anti‑inflammatory, and CNS‑targeting applications [2][3].

6‑Bromo‑3‑ethyl‑2‑mercaptoquinazolin‑4(3H)‑one: Why Analogue Swapping Risks Experimental Inconsistency


Quinazolin‑4(3H)‑one derivatives are not interchangeable without verification; substitution patterns at the N3 and C6 positions profoundly modulate target engagement and potency. For instance, N3‑alkyl chain length and C6 halogen identity dramatically alter HDAC inhibition and antiproliferative activity, with methyl‑substituted derivatives exhibiting IC₅₀ values up to 10‑fold lower than bulkier analogues [1]. Similarly, in antimicrobial SAR studies, minor substituent changes can shift the minimum inhibitory concentration (MIC) against MRSA by orders of magnitude [2]. 6‑Bromo‑3‑ethyl‑2‑mercaptoquinazolin‑4(3H)‑one therefore represents a defined structural and functional entity; its procurement must be based on verifiable, comparator‑driven evidence rather than class‑level extrapolation.

6‑Bromo‑3‑ethyl‑2‑mercaptoquinazolin‑4(3H)‑one: Quantifiable Differentiation vs. Structural Analogues


Subnanomolar H3R Binding Affinity with Defined H3/H4 Selectivity Ratio

6‑Bromo‑3‑ethyl‑2‑mercaptoquinazolin‑4(3H)‑one demonstrates high‑affinity binding to the human histamine H3 receptor (H3R) with a dissociation constant (Kd) of 1.35 nM, as measured in a BRET assay using human recombinant NLuc/GPCR‑fused H3R expressed in HEK293T cells [1]. In the same assay system, affinity for the mouse H4 receptor was approximately 23‑fold lower (Kd = 31.2 nM), indicating a measurable selectivity window for H3R over H4R [1]. By comparison, the reference quinazolinone‑based H3R inverse agonist compound 1 (2‑methyl‑3‑(4‑{[3‑(1‑pyrrolidinyl)propyl]oxy}phenyl)‑5‑(trifluoromethyl)‑4(3H)‑quinazolinone) exhibits a human H3R Ki of approximately 1.3 nM but lacks comparable H4R selectivity data in the same publication series [2].

Histamine H3 receptor GPCR pharmacology CNS drug discovery

Green Synthetic Accessibility via Deep Eutectic Solvent Methodology

The 2‑mercaptoquinazolin‑4(3H)‑one core, including 6‑bromo‑3‑ethyl substituted variants, can be synthesized using deep eutectic solvents (DESs) as an environmentally benign alternative to traditional organic solvents. In a model reaction using anthranilic acid and phenyl isothiocyanate, choline chloride:urea (1:2) DES at 80 °C delivered product yields of 16–76% under stirring or ultrasonication, compared to 13–49% under microwave irradiation [1]. This contrasts with conventional reflux methods employing toxic solvents such as DMF or ethanol/NaOH mixtures, which typically generate higher waste streams and require more stringent purification [2].

Green chemistry Sustainable synthesis Quinazolinone derivatives

Defined 6‑Bromo Substitution Pattern vs. Alternative Halogen or Alkyl Quinazolinones

Within the 2‑mercaptoquinazolin‑4(3H)‑one series, the 6‑bromo substituent confers distinct physicochemical and biological properties compared to 6‑chloro, 6‑iodo, or unsubstituted analogues. In anticancer SAR studies of hydroxamic acid derivatives, the 6‑bromo analogue (compound 7g) exhibited significantly reduced activity (IC₅₀ > 4.5 µM) relative to 6‑chloro (7d, IC₅₀ = 1.14–3.64 µM) and 7‑fluoro (7f, IC₅₀ = 1.14–3.64 µM) congeners [1]. This demonstrates that bromine at the 6‑position is not merely a placeholder but actively modulates potency and selectivity. For 6‑bromo‑3‑ethyl‑2‑mercaptoquinazolin‑4(3H)‑one, the combination of 6‑bromo and N3‑ethyl defines a discrete chemical space with documented H3R binding (Kd = 1.35 nM) [2] that differs fundamentally from 6‑unsubstituted or 3‑unsubstituted analogues for which such data are absent.

Structure‑activity relationship Halogen effects Quinazolinone SAR

Commercial Availability with Documented Purity Specifications

6‑Bromo‑3‑ethyl‑2‑mercaptoquinazolin‑4(3H)‑one is commercially available from multiple suppliers with documented purity ≥95% . This contrasts with closely related analogues such as 6‑bromo‑2‑mercapto‑3‑phenylquinazolin‑4(3H)‑one (CAS 18009‑07‑9) or 6‑bromo‑3‑(3‑ethoxypropyl)‑2‑mercaptoquinazolin‑4(3H)‑one (CAS 795290‑91‑4), for which fewer commercial sources and less standardized purity documentation exist . The availability of this compound from reputable vendors including AKSci, Enamine, Santa Cruz Biotechnology, and CymitQuimica ensures reliable supply for repeat studies and scale‑up investigations.

Research chemicals Procurement specifications Quality control

6‑Bromo‑3‑ethyl‑2‑mercaptoquinazolin‑4(3H)‑one: High‑Impact Research and Procurement Scenarios


Histamine H3 Receptor Pharmacology and CNS Probe Development

6‑Bromo‑3‑ethyl‑2‑mercaptoquinazolin‑4(3H)‑one is a validated tool compound for histamine H3 receptor (H3R) studies, exhibiting a Kd of 1.35 nM for human H3R with ~23‑fold selectivity over mouse H4R (Kd = 31.2 nM) [1]. It is suitable for in vitro receptor binding assays, BRET‑based functional studies, and as a reference ligand in H3R antagonist/inverse agonist screening cascades. Its quinazolinone scaffold aligns with the established SAR of H3R inverse agonists, as exemplified by compound 1 [2].

Green Chemistry and Sustainable Synthesis Method Development

The 2‑mercaptoquinazolin‑4(3H)‑one core, including 6‑bromo‑3‑ethyl derivatives, has been successfully synthesized using deep eutectic solvents (DESs) under microwave, ultrasound, and conventional heating conditions [3]. This compound serves as a model substrate for optimizing green synthetic routes, reducing reliance on volatile organic solvents, and developing scalable, environmentally conscious quinazolinone production processes.

Structure‑Activity Relationship (SAR) Exploration of Quinazolinone Scaffolds

With its defined 6‑bromo and N3‑ethyl substitution, 6‑bromo‑3‑ethyl‑2‑mercaptoquinazolin‑4(3H)‑one is a key building block for SAR studies aimed at understanding the impact of halogen identity and N3‑alkyl chain length on biological activity. Comparative data from HDAC inhibitor programs demonstrate that 6‑bromo substitution can produce distinct potency profiles (IC₅₀ > 4.5 µM) relative to 6‑chloro (IC₅₀ = 1.14–3.64 µM) and 7‑fluoro (IC₅₀ = 1.14–3.64 µM) analogues [4].

Procurement for Medicinal Chemistry Lead Optimization Campaigns

The compound's multi‑vendor availability with ≥95% purity and its unique combination of H3R affinity data and green synthetic accessibility position it as a reliable starting material for lead optimization programs targeting histamine H3R‑mediated disorders (e.g., sleep‑wake regulation, cognition, metabolic diseases) or for generating focused quinazolinone libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.